High-Affinity Desensitization Potency: Dianicline Dihydrochloride Exhibits Approximately 6000-Fold Weaker Activity Than Varenicline at Human α4β2 nAChRs
Dianicline dihydrochloride exhibits weak functional potency for desensitizing human α4β2 nAChRs. In a direct head-to-head comparison using human α4β2 nAChRs expressed in Xenopus oocytes and assessed via two-electrode voltage clamp electrophysiology, dianicline demonstrated a high-affinity desensitization IC50 of approximately 3000 nM (with nH ≈ 1.3) [1]. In contrast, varenicline achieved a high-affinity desensitization IC50 of 0.48 nM (with nH ≈ 0.07) and cytisine an IC50 of 0.53 nM (with nH ≈ 0.05) under identical assay conditions [1]. The low Hill coefficient values for varenicline and cytisine indicate shallow concentration-response relationships, whereas dianicline's higher nH value reflects a steeper desensitization profile [1].
| Evidence Dimension | High-affinity desensitization potency at human α4β2 nAChRs |
|---|---|
| Target Compound Data | IC50 ≈ 3000 nM (nH ≈ 1.3) |
| Comparator Or Baseline | Varenicline IC50 = 0.48 nM (nH ≈ 0.07); Cytisine IC50 = 0.53 nM (nH ≈ 0.05) |
| Quantified Difference | Dianicline is >6000-fold less potent than varenicline; >5600-fold less potent than cytisine |
| Conditions | Human α4β2 nAChRs expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
For researchers modeling partial agonist efficacy at α4β2 nAChRs, dianicline serves as a low-potency comparator that enables calibration of concentration-response relationships across a wide dynamic range of receptor desensitization states.
- [1] Rollema H, Shrikhande A, Ward KM, et al. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. Br J Pharmacol. 2010;160(2):334-345. Table 5. View Source
